Lincomycin-B

Catalog No.
S533199
CAS No.
2520-24-3
M.F
C17H32N2O6S
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lincomycin-B

CAS Number

2520-24-3

Product Name

Lincomycin-B

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide

Molecular Formula

C17H32N2O6S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1

InChI Key

DZSDDKNXMARQMJ-AVXYAQEDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lincomycin-B; U 21699; U-21699; U21699; Antibiotic U 21699;

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O

The exact mass of the compound Lincomycin-B is 392.1981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lincomycin-B (CAS 2520-24-3) is a naturally occurring lincosamide analog and the primary fermentation impurity associated with commercial Lincomycin A production. Structurally defined by a 4'-ethyl side chain in place of the 4'-propyl group found in Lincomycin A, this compound is primarily procured as a high-purity analytical reference standard for pharmacopeial compliance (e.g., EP Impurity B) and chromatographic method validation . In industrial biotechnology, it serves as a critical baseline marker for evaluating fermentation efficiency, media refinement, and downstream purification processes, where its precise quantification dictates the final API grade of bulk lincosamide batches[1].

Substituting pure Lincomycin-B with crude lincomycin mixtures or generic lincosamide standards fundamentally compromises quantitative impurity profiling and regulatory compliance. Because Lincomycin-B differs from Lincomycin A only by a single methylene group in its alkylproline moiety, their chromatographic retention times and polarities are closely matched, requiring exact, high-purity standards to calibrate HPLC and Integrated Pulsed Amperometric Detection (IPAD) systems. Furthermore, in biosynthesis research, pure Lincomycin-B is mandatory for mapping the Apd3 C-methyltransferase bypass pathway; using Lincomycin A or clindamycin cannot provide the specific mass-spectral and retention-time baselines needed to track this specific 2-carbon alkyl side-chain variant during strain engineering[1].

Chromatographic Calibration for API Impurity Profiling

In the quality control of commercial antibiotics, Lincomycin-B serves as the definitive reference standard for quantifying the primary fermentation impurity. Analytical studies utilizing Integrated Pulsed Amperometric Detection (IPAD) and HPLC demonstrate that Lincomycin-B must be explicitly calibrated to certify the purity of Lincomycin A API. While Lincomycin A constitutes the bulk active ingredient, Lincomycin-B lacks strong chromophores and requires precise retention-time mapping to detect its presence, which typically ranges from 1.3% to over 10% in crude fermentation broths.

Evidence DimensionAnalytical identification of 4'-ethyl lincosamide impurity
Target Compound DataExact retention time and IPAD response factor established for the 2-carbon side-chain impurity
Comparator Or BaselineLincomycin A standard
Quantified DifferenceLincomycin A fails to calibrate the impurity peak; Lincomycin-B standard enables quantification of impurity levels down to <1.3% thresholds
ConditionsHPLC-IPAD or precolumn derivatization GC-FID for pharmacopeial compliance

Procurement of pure Lincomycin-B is strictly required for analytical laboratories to validate API purity and comply with EP/USP regulatory monographs.

Structure-Activity Relationship (SAR) in Ribosomal Binding

Lincomycin-B is utilized in SAR studies to benchmark the effect of alkylproline side-chain length on ribosomal binding efficacy. Comparative microbiological assays reveal that the 2-carbon (ethyl) side chain of Lincomycin-B results in significantly reduced antibacterial activity compared to the 3-carbon (propyl) chain of Lincomycin A. Specifically, Lincomycin-B exhibits approximately 25% of the biological activity of Lincomycin A against susceptible Gram-positive strains [1].

Evidence DimensionRelative antibacterial activity (potency)
Target Compound Data~25% relative activity (2C ethyl side chain)
Comparator Or BaselineLincomycin A (100% relative activity, 3C propyl side chain)
Quantified Difference75% reduction in antimicrobial efficacy due to the loss of a single methylene group
ConditionsIn vitro MIC assays against standard Gram-positive indicator strains

This precise activity drop makes Lincomycin-B a vital baseline compound for researchers designing next-generation lincosamides with extended alkyl chains.

Tracking Extraction Selectivity in Downstream Processing

In industrial biotechnology, pure Lincomycin-B is required to build standard curves for evaluating the efficiency of downstream purification protocols. For example, when refining liquid-liquid extraction of fermentation broths, analytical tracking of Lincomycin-B demonstrated that switching from a standard n-butanol process to a long-chain alcohol (n-octanol/n-decanol) extraction selectively favored Lincomycin A, successfully reducing the final Lincomycin-B impurity content from 4.2% to 1.3% [1].

Evidence DimensionImpurity concentration in final crystallized product
Target Compound Data1.3% Lincomycin-B carryover (using long-chain alcohol extraction)
Comparator Or Baseline4.2% Lincomycin-B carryover (using traditional n-butanol extraction)
Quantified Difference69% reduction in Lincomycin-B carryover during refined downstream processing
ConditionsCounter-current extraction followed by acetone precipitation and HPLC quantification

Bioprocessing engineers must procure pure Lincomycin-B to accurately measure separation coefficients and validate the economic viability of new purification routes.

Pharmacopeial Quality Control and API Certification

Analytical laboratories must procure Lincomycin-B to serve as the reference standard for EP Impurity B quantification. Because Lincomycin A cannot calibrate the specific retention time of the 4'-ethyl derivative, pure Lincomycin-B is strictly required to validate HPLC-IPAD or GC-FID methods and ensure commercial batches meet regulatory purity thresholds .

Downstream Purification Process Development

Chemical engineers developing novel liquid-liquid extraction or crystallization methods for lincosamides utilize Lincomycin-B to calculate separation factors. By quantifying the exact reduction of this impurity (e.g., from 4.2% down to 1.3%), process developers can definitively benchmark the selectivity of new solvent systems against legacy n-butanol extractions [2].

Biosynthetic Pathway Engineering and Mutasynthesis

Microbiologists engineering Streptomyces lincolnensis strains require Lincomycin-B to track the efficiency of the Apd3 C-methyltransferase step. Measuring the ratio of Lincomycin A to Lincomycin-B in fermentation broths provides direct quantitative feedback on whether genetic modifications or media adjustments successfully redirect carbon flux toward the fully mature 3-carbon alkylproline side chain [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

392.19810792 Da

Monoisotopic Mass

392.19810792 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GJ372F94WZ

Wikipedia

Lincomycin b

Dates

Last modified: 04-14-2024
1: Pang AP, Du L, Lin CY, Qiao J, Zhao GR. Co-overexpression of lmbW and metK led to increased lincomycin A production and decreased byproduct lincomycin B content in an industrial strain of Streptomyces lincolnensis. J Appl Microbiol. 2015 Oct;119(4):1064-74. doi: 10.1111/jam.12919. PubMed PMID: 26248490.
2: Wang M, Cai C, Zhang B, Liu H. Characterization and mechanism analysis of lincomycin biodegradation with Clostridium sp. strain LCM-B isolated from lincomycin mycelial residue (LMR). Chemosphere. 2018 Feb;193:611-617. doi: 10.1016/j.chemosphere.2017.11.055. Epub 2017 Nov 13. PubMed PMID: 29169137.
3: McMurray CH, Blanchflower WJ, Rice DA. Gas chromatographic-mass spectrometric detection and quantitation of lincomycin in animal feedingstuffs. J Assoc Off Anal Chem. 1984 May-Jun;67(3):582-8. PubMed PMID: 6547713.
4: Orwa JA, Vandenbempt K, Depuydt S, Roets E, Hoogmartens J. Liquid chromatography method for separation of clindamycin from related substances. J Pharm Biomed Anal. 1999 Sep;20(5):745-52. PubMed PMID: 10701982.

Explore Compound Types